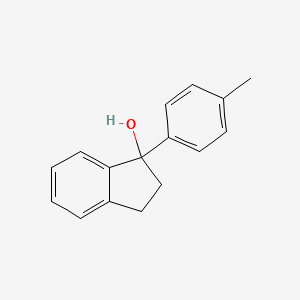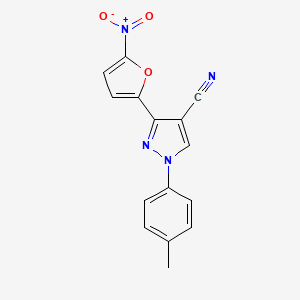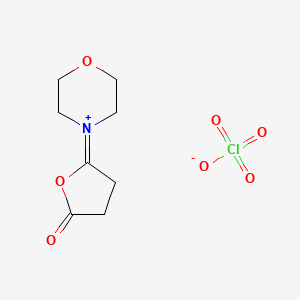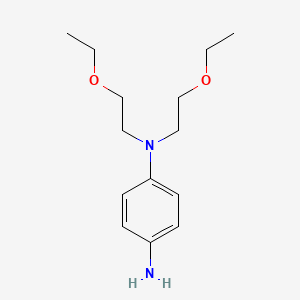
N~1~,N~1~-Bis(2-ethoxyethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Bis(2-ethoxyethyl)benzene-1,4-diamine is an organic compound with the molecular formula C14H24N2O2. This compound is characterized by the presence of two ethoxyethyl groups attached to a benzene ring, which is further substituted with two amino groups at the 1 and 4 positions. It is a versatile compound used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(2-ethoxyethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Bis(2-ethoxyethyl)benzene-1,4-diamine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of large quantities of benzene-1,4-diamine and 2-ethoxyethanol, along with catalysts such as sulfuric acid or para-toluenesulfonic acid to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Bis(2-ethoxyethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines.
Substitution: Compounds with different functional groups replacing the ethoxyethyl groups.
Scientific Research Applications
N~1~,N~1~-Bis(2-ethoxyethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~1~-Bis(2-ethoxyethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethoxyethyl)phthalate
- Bis(2-ethylhexyl)phthalate
- N,N-Bis(2-ethoxyethyl)amine
Uniqueness
N~1~,N~1~-Bis(2-ethoxyethyl)benzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and interaction profiles, making it valuable in specialized applications.
Properties
CAS No. |
61078-19-1 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-N,4-N-bis(2-ethoxyethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H24N2O2/c1-3-17-11-9-16(10-12-18-4-2)14-7-5-13(15)6-8-14/h5-8H,3-4,9-12,15H2,1-2H3 |
InChI Key |
VKXUGVXRHRKFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CCOCC)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)

![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
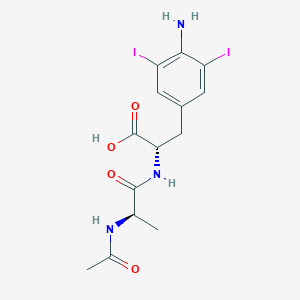
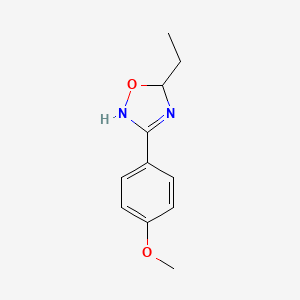
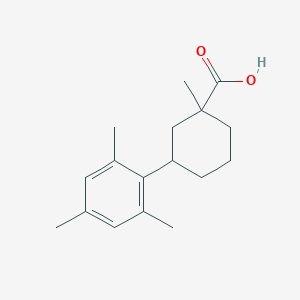
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
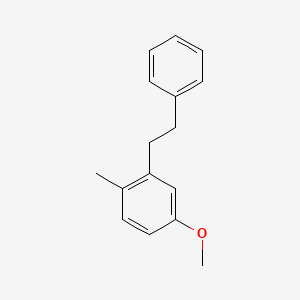
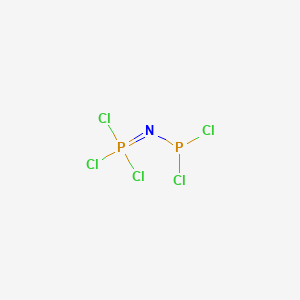
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)
